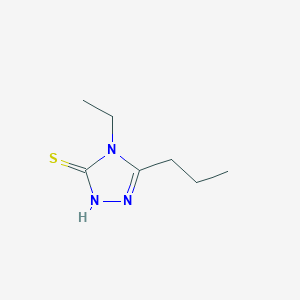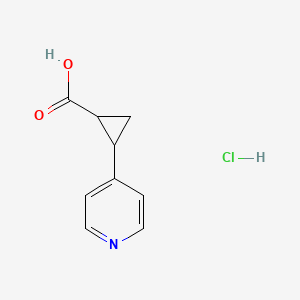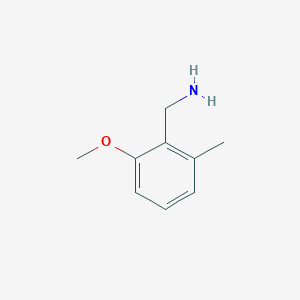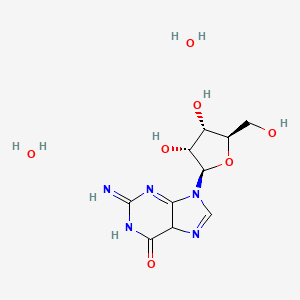![molecular formula C28H54N4O10S B12310621 N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG8-CH2CH2NH2 is a linear heterobifunctional polyethylene glycol (PEG) reagent with biotin and primary amine groups at the ends of the molecular chain. This compound is widely used in biochemical and biotechnological applications due to its ability to bind strongly to streptavidin and avidin through stable amide junctions. The PEG spacer enhances the water solubility, flexibility, and stability of the biotinylated molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-CH2CH2NH2 typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine group on the PEG chain to form a stable amide bond. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to prevent degradation of the biotin.
Industrial Production Methods
In industrial settings, the production of Biotin-PEG8-CH2CH2NH2 involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as dialysis, ultrafiltration, and chromatography to remove unreacted starting materials and by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the molecular weight and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with NHS esters, carboxylic acids, and other electrophilic reagents to form amide bonds.
Oxidation and Reduction: The biotin moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions with the amine group.
Carboxylic Acids: React with the amine group to form amide bonds.
Organic Solvents: DMSO and DMF are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The primary product formed from these reactions is a biotinylated molecule with enhanced solubility and stability due to the PEG spacer.
Applications De Recherche Scientifique
Biotin-PEG8-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Facilitates the detection and immobilization of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mécanisme D'action
The primary mechanism of action of Biotin-PEG8-CH2CH2NH2 involves the strong binding affinity of biotin to streptavidin and avidin. This interaction is highly specific and stable, allowing for the efficient attachment of biotinylated molecules to surfaces or other biomolecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.
Biotin-PEG4-NHS: Contains an NHS ester for easier coupling reactions.
Biotin-PEG8-alcohol: Similar PEG length but with an alcohol group instead of an amine.
Uniqueness
Biotin-PEG8-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring minimal steric hindrance and enhanced stability.
Propriétés
Formule moléculaire |
C28H54N4O10S |
|---|---|
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34) |
Clé InChI |
KCEDJIKXCRNXKQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)


![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)


![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)


